molecular formula C7H14N2O2 B13503008 2-Amino-2-(piperidin-4-yl)acetic acid

2-Amino-2-(piperidin-4-yl)acetic acid

Cat. No.: B13503008
M. Wt: 158.20 g/mol
InChI Key: SRMWKNUAAAAUED-UHFFFAOYSA-N
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Description

(S)-alfa-Amino-4-piperidine acetic acid is a chiral amino acid derivative that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an amino acid moiety, making it a versatile building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alfa-Amino-4-piperidine acetic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Functional Group Transformation:

Industrial Production Methods

Industrial production methods for (S)-alfa-Amino-4-piperidine acetic acid may involve:

    Catalytic Hydrogenation: Using metal catalysts to reduce precursor compounds.

    Enzymatic Synthesis: Employing enzymes to achieve high enantioselectivity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-alfa-Amino-4-piperidine acetic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, oxidized amino acids, and reduced amino acid analogs.

Scientific Research Applications

(S)-alfa-Amino-4-piperidine acetic acid has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-alfa-Amino-4-piperidine acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.

    Pathways Involved: It can modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine share structural similarities.

    Amino Acid Derivatives: Compounds such as (S)-alfa-Amino-3-piperidine acetic acid and (S)-alfa-Amino-5-piperidine acetic acid.

Uniqueness

(S)-alfa-Amino-4-piperidine acetic acid is unique due to its specific chiral configuration and the presence of both amino and piperidine functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-amino-2-piperidin-4-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h5-6,9H,1-4,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMWKNUAAAAUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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